2-{[(2-ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2-Ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of substances that have been extensively studied for their potential therapeutic applications, particularly in the inhibition of cyclooxygenase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with the addition of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reactants and catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition, particularly cyclooxygenase enzymes.
Medicine: Potential therapeutic agent for inflammatory diseases due to its cyclooxygenase inhibitory activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the inflammatory response and provides therapeutic benefits in conditions such as arthritis .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Another isoindoline-1,3-dione derivative with similar properties.
N-Substituted isoindoline-1,3-diones: Compounds with varying substituents that exhibit different levels of biological activity.
Uniqueness
2-[(2-Ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity for cyclooxygenase enzymes compared to other derivatives. This makes it a more potent inhibitor and a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[(2-ethoxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-15-10-6-5-9-14(15)18-11-19-16(20)12-7-3-4-8-13(12)17(19)21/h3-10,18H,2,11H2,1H3 |
InChI Key |
IBOYCURGOXJIJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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